molecular formula C22H16FIN2O2 B2795459 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533887-90-0

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2795459
CAS No.: 533887-90-0
M. Wt: 486.285
InChI Key: NINXFBFMYCEBEE-UHFFFAOYSA-N
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Description

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the fluorine and iodine substituents. Common reagents used in these steps include fluorinating agents like Selectfluor and iodinating agents such as iodine monochloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodiazepine core.

    Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydrobenzodiazepine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s benzodiazepine core makes it a candidate for studying receptor interactions, particularly with GABA receptors.

Medicine

Medically, derivatives of this compound could be explored for their potential anxiolytic, sedative, or anticonvulsant properties.

Industry

In the industrial sector, the compound’s fluorine and iodine substituents could make it useful in materials science, particularly in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action for compounds in the benzodiazepine family typically involves binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The presence of fluorine and iodine atoms may alter the binding affinity and efficacy, potentially leading to unique pharmacological profiles.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar core structure but different substituents.

    Lorazepam: Another benzodiazepine with a chlorinated phenyl ring.

    Clonazepam: Contains a nitro group instead of fluorine and iodine.

Uniqueness

The unique combination of fluorine and iodine in 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability compared to other benzodiazepines.

Properties

IUPAC Name

7-fluoro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXFBFMYCEBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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